molecular formula C16H16O5 B1681659 Shikonin CAS No. 517-89-5

Shikonin

Cat. No.: B1681659
CAS No.: 517-89-5
M. Wt: 288.29 g/mol
InChI Key: NEZONWMXZKDMKF-SNVBAGLBSA-N
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Description

Shikonin is a major phytochemical compound extracted from the roots of Lithospermum erythrorhizon. It is a natural anthraquinone derivative . It has been reported to have anti-fungal, anti-oxidant, and chemotherapeutic properties on human glioma cells .


Synthesis Analysis

This compound is obtained from dried roots of Lithospermum erythrorhizon . The overexploitation of this compound botanical sources has increased the chemical synthesis of this compound and its derivatives . Several synthetic pathways have been analyzed .


Molecular Structure Analysis

The structure of this compound is comprised of a redox-active naphthazarin (5,6-dihydroxy-1,4-naphthoquinone) ring fused with a 1-hydroxy-4-methyl-3-pentenyl side chain .


Chemical Reactions Analysis

The first electrochemical reduction signal of this compound is a reversible monoelectronic transfer, generating a stable semiquinone intermediate . For the second reduction step, esterified compounds isobutyryl and isovalerylthis compound presented a coupled chemical reaction following dianion formation .


Physical and Chemical Properties Analysis

This compound is a potent bioactive red pigment . The molecular formula of this compound is C16H16O5 .

Scientific Research Applications

Therapeutic Effects on Skin Diseases

Shikonin, a component extracted from various traditional Chinese medicinal plants, shows significant potential in treating skin diseases. Studies have identified its anti-proliferative, anti-inflammatory, and anti-angiogenic activities. This compound plays a pivotal role in inducing apoptosis and suppressing exosome release, particularly beneficial in treating psoriasis, melanoma, and hypertrophic scars. It influences various signaling pathways and cellular targets, offering substantial support for developing new drugs from traditional medicinal plants (Mu et al., 2021).

Anticancer Properties and Drug Delivery

This compound demonstrates effectiveness against several types of tumors. Its incorporation into liposomes, a drug delivery system, enhances its therapeutic index. This approach offers controlled release and targeted drug delivery, particularly important in anticancer drugs. This compound-loaded liposomes present good physicochemical characteristics and a satisfactory in vitro release profile, indicating a potential in reducing side effects and enhancing selectivity to cancer cells (Kontogiannopoulos et al., 2011).

Role in Colorectal Cancer Prevention and Apoptosis Induction

This compound shows promise in preventing colorectal cancer's early phases. It attenuates the expression of cyclooxygenase-2 and inducible nitric oxide synthase, inhibits interleukin-6 production, and deactivates nuclear factor-κB. These actions culminate in the inhibition of proinflammatory enzymes, crucial in cancer development. Additionally, it induces apoptosis in human colon cancer cells, marking its potential as a chemopreventive agent (Andújar et al., 2018).

Neuroprotective Properties

This compound exhibits neuroprotective effects against cerebral ischemia/reperfusion injury. It reduces neurological deficit scores, infarct size, and oxidative stress markers. By up-regulating antioxidant enzymes and maintaining a balance in the glutathione system, this compound demonstrates significant potential in treating neurological disorders (Wang et al., 2010).

Anti-Glioma Efficacy

The compound inhibits the migration and invasion of human glioblastoma cells. It affects the expression of matrix metalloproteinases and targets phosphorylated β-catenin and PI3K/Akt pathways. This suggests this compound's role in glioma treatment, offering new therapeutic avenues (Zhang et al., 2015).

Pharmacological Activities and Derivatives

This compound derivatives have been explored for their enhanced anticancer activity and reduced toxicity compared to this compound. The modifications to the naphthazarin ring or side chain in these derivatives show promising results in cancer treatment, highlighting the versatility and potential of this compound in pharmacology (Guo et al., 2019).

Anti-Inflammatory Effects via Proteasome Inhibition

This compound's anti-inflammatory effect is attributed to its inhibition of the proteasome in macrophage cells. This action contributes to its overall anti-inflammatory efficacy, presenting a novel insight into its mechanism and potential as an anti-inflammatory agent (Lu et al., 2011).

Mechanism of Action

Shikonin is a bioactive red pigment derived from the dried roots of Lithospermum erythrorhizon Siebold & Zucc. It has been used in traditional and modern herbal medicine, particularly in China. Additionally, this compound and its derivatives are found in various plant species belonging to the Boraginaceae family, including Lithospermum, Alkanna, Arnebia, Anchusa, Onosma, and Echium. These compounds have diverse pharmacological potential and applications in foods, cosmetics, and textiles .

Now, let’s explore the requested aspects:

Target of Action

This compound primarily targets pyruvate kinase M2 (PKM2) . PKM2 is an enzyme involved in glycolysis and plays a crucial role in cancer metabolism. By inhibiting PKM2, this compound disrupts glycolytic pathways, affecting energy production and cell survival .

Mode of Action

This compound interacts with PKM2, leading to several changes:

Biochemical Pathways

This compound affects multiple pathways:

Pharmacokinetics

This compound’s pharmacokinetic properties include:

Result of Action

This compound’s effects include:

Action Environment

Environmental factors influence this compound’s efficacy and stability:

Safety and Hazards

Shikonin may cause nephrotoxicity and skin allergy . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Shikonin has shown promise for postmenopausal osteoporosis in reducing bone loss . It has also been suggested that this compound can improve inflammation by affecting macrophage polarization .

Biochemical Analysis

Biochemical Properties

Shikonin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the downregulation of Lithospermum erythrorhizon geranyl diphosphate synthase (LeGPPS) results in reduced this compound production and a decrease in expression of mevalonic acid and phenylpropanoid pathway genes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, multiple genes in the this compound coexpression network were discovered to have originated from duplication of ubiquinone pathway genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZONWMXZKDMKF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199653
Record name (+)-Shikonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in aqueous solutions
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.373 g/cu cm
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

/Investigators/ previously developed a gene-gun-based in vivo screening system and identified shikonin as a potent suppressor of tumor necrosis factor-alpha (TNF-alpha) gene expression. Here... shikonin selectively inhibits the expression of TNF-alpha at the RNA splicing level. Treatment of lipopolysaccharide-stimulated human primary monocytes and THP-1 cells with shikonin resulted in normal transcriptional induction of TNF-alpha, but unspliced pre-mRNA accumulated at the expense of functional mRNA. This effect occurred with noncytotoxic doses of shikonin and was highly specific, because mRNA production of neither a housekeeping gene nor another inflammatory cytokine gene, interleukin-8 (IL-8), was affected. Moreover, cotreatment with lipopolysaccharide (LPS) and shikonin increased the endpoint protein production of IL-8, accompanied by suppressed activation of the double-stranded RNA-activated protein kinase (PKR) pathway. Because PKR inactivation has been shown to down-regulate the splicing process of TNF-alpha RNA and interfere with translation, our findings suggest that shikonin may achieve differential modulation of cytokine protein expression through inactivation of the PKR pathway and reveal that regulation of TNF-alpha pre-mRNA splicing may constitute a promising target for future anti-inflammatory application., Shikonin isolated from the roots of the Chinese herb Lithospermum erythrorhizon has been associated with anti-inflammatory properties. /Investigators/ evaluated shikonin's chemotherapeutic potential and investigated its possible mechanism of action in a human cutaneous neoplasm in tissue culture. Shikonin preferentially inhibits the growth of human epidermoid carcinoma cells concentration- and time-dependently compared to SV-40 transfected keratinocytes, demonstrating its anti-proliferative effects against this cancer cell line. Additionally, shikonin decreased phosphorylated levels of EGFR, ERK1/2 and protein tyrosine kinases, while increasing phosphorylated JNK1/2 levels. Overall, shikonin treatment was associated with increased intracellular levels of phosphorylated apoptosis-related proteins, and decreased levels of proteins associated with proliferation in human epidermoid carcinoma cells., ... /A previous study showed/ that shikonin, a natural compound isolated from Lithospermun erythrorhizon Sieb. Et Zucc, inhibits adipogenesis and fat accumulation. This study was conducted to investigate the molecular mechanism of the anti-adipogenic effects of shikonin. Gene knockdown experiments using small interfering RNA (siRNA) transfection were conducted to elucidate the crucial role of beta-catenin in the anti-adipogenic effects of shikonin. Shikonin prevented the down-regulation of beta-catenin and increased the level of its transcriptional product, cyclin D1, during adipogenesis of 3T3-L1 cells, preadipocytes originally derived from mouse embryo. beta-catenin was a crucial mediator of the anti-adipogenic effects of shikonin, as determined by siRNA-mediated knockdown. Shikonin-induced reductions of the major transcription factors of adipogenesis including peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha, and lipid metabolizing enzymes including fatty acid binding protein 4 and lipoprotein lipase, as well as intracellular fat accumulation, were all significantly recovered by siRNA-mediated knockdown of beta-catenin. Among the genes located in the WNT/beta-catenin pathway, the levels of WNT10B and DVL2 were significantly up-regulated, whereas the level of AXIN was down-regulated by shikonin treatment. This study ...shows that shikonin inhibits adipogenesis by the modulation of WNT/beta-catenin pathway in vitro, and also suggests that WNT/beta-catenin pathway can be used as a therapeutic target for obesity and related diseases using a natural compound like shikonin...
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White or slightly yellow crystalline powder

CAS No.

517-89-5
Record name Shikonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (+)-Shikonin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Shikonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

147 °C
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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